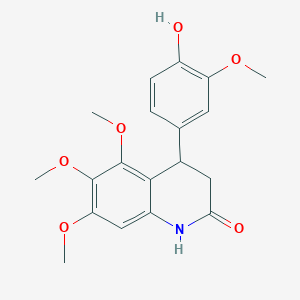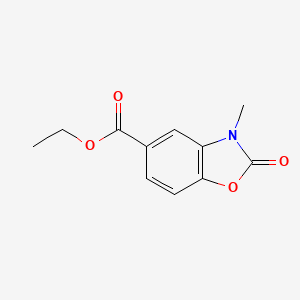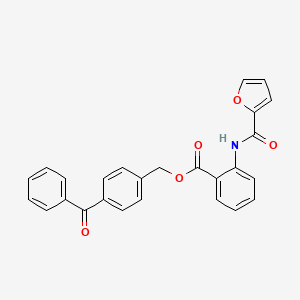
N,N-diethyl-3-(2,3,5-trimethylphenoxy)-1-propanamine
説明
N,N-diethyl-3-(2,3,5-trimethylphenoxy)-1-propanamine, commonly known as TMA-2, is a synthetic compound that belongs to the family of phenethylamines. TMA-2 is a potent psychedelic drug that has been studied for its potential therapeutic applications and its effects on the human brain.
作用機序
TMA-2 works by binding to the serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of various signaling pathways that lead to the release of neurotransmitters such as dopamine and norepinephrine. The activation of these pathways is responsible for the psychedelic effects of TMA-2.
Biochemical and Physiological Effects
TMA-2 has been shown to have a number of biochemical and physiological effects on the human body. These include changes in heart rate, blood pressure, and body temperature. TMA-2 also has the ability to alter mood, perception, and cognition. The effects of TMA-2 can last for several hours and can be intense and unpredictable.
実験室実験の利点と制限
TMA-2 has several advantages for use in laboratory experiments. It has a high potency and a relatively long duration of action, which makes it useful for studying the effects of psychedelics on the brain. However, TMA-2 is also associated with a number of limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, the unpredictable nature of its effects can make it challenging to use in experimental settings.
将来の方向性
There are several future directions for research on TMA-2. One area of interest is the development of new treatments for mental health disorders using TMA-2. Another area of research is the study of the effects of TMA-2 on the brain and its potential for enhancing cognitive function. Additionally, there is interest in exploring the use of TMA-2 in combination with other drugs to enhance its therapeutic effects. Overall, TMA-2 is a promising compound with a wide range of potential applications in the fields of neuroscience and mental health.
科学的研究の応用
TMA-2 has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that TMA-2 has the ability to increase neuroplasticity, which is the brain's ability to adapt and change in response to new experiences. This makes TMA-2 a promising candidate for the development of new treatments for mental health disorders.
特性
IUPAC Name |
N,N-diethyl-3-(2,3,5-trimethylphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-6-17(7-2)9-8-10-18-16-12-13(3)11-14(4)15(16)5/h11-12H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQJWSHJZQKOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=CC(=C1C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(2,3,5-trimethylphenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methoxy-1-methylethyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4854431.png)
![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854435.png)
![4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4854441.png)

![4-sec-butyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4854451.png)
![methyl 2-chloro-5-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4854455.png)
![2-[(4-butoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4854465.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4854466.png)
![7-tert-butyl-2-(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854473.png)

![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4854486.png)
![4-allyl-3-[(2-chlorobenzyl)thio]-5-(cyclohexylmethyl)-4H-1,2,4-triazole](/img/structure/B4854514.png)
